molecular formula C11H15N3O3 B1390935 1-[3-(1H-Imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxylic acid CAS No. 1038730-67-4

1-[3-(1H-Imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B1390935
CAS RN: 1038730-67-4
M. Wt: 237.25 g/mol
InChI Key: IXQCZXPAOZHIPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(1H-Imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxylic acid, also known as Imidazole Propionic Acid (IPA), is a versatile organic compound that has been used in a variety of scientific research applications. It is a derivative of imidazole, an aromatic heterocyclic organic compound, and is composed of a five-membered ring with two nitrogen atoms as the heteroatoms. IPA has been used in a variety of research applications, ranging from drug synthesis to biochemical and physiological studies. In addition, it has been used in the synthesis of a variety of compounds, such as peptides, amino acids, and nucleosides.

Scientific Research Applications

Anti-Candida Activity

Imidazole derivatives have shown promising results in anti-Candida activity. For instance, certain compounds with an imidazole moiety have demonstrated potent inhibitory effects against Candida albicans, with minimum inhibitory concentration (MIC) values indicating higher potency than established antifungal agents like fluconazole and miconazole .

Synthesis of Substituted Imidazoles

Recent advances in the synthesis of substituted imidazoles highlight their importance in creating functional molecules for various applications. The regiocontrolled synthesis allows for the development of imidazoles used in everyday applications, emphasizing the bonds constructed during the formation of the imidazole ring .

Anti-tubercular Activity

Imidazole-containing compounds have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. Some derivatives have shown promising MIC values, indicating potential therapeutic applications in treating tuberculosis .

Therapeutic Potential

The imidazole ring is a crucial component in many therapeutic agents due to its structural properties. It is a five-membered heterocyclic moiety that is a key part of many pharmacologically active compounds, indicating a broad spectrum of potential therapeutic applications .

properties

IUPAC Name

1-(3-imidazol-1-ylpropyl)-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c15-10-6-9(11(16)17)7-14(10)4-1-3-13-5-2-12-8-13/h2,5,8-9H,1,3-4,6-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXQCZXPAOZHIPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CCCN2C=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(1H-Imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[3-(1H-Imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxylic acid
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1-[3-(1H-Imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxylic acid
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1-[3-(1H-Imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxylic acid
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1-[3-(1H-Imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 5
1-[3-(1H-Imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 6
1-[3-(1H-Imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxylic acid

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